molecular formula C20H22N2O4 B11144295 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide

3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B11144295
M. Wt: 354.4 g/mol
InChI Key: ZTRCDAFOEHEPGK-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, and an indole moiety attached via an ethyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethyl halide to introduce the ethyl linker.

    Formation of the Benzamide Core: The final step involves the reaction of the ethyl-linked indole with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways and cellular processes. The indole moiety is known to bind to various receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the indole moiety, making it less versatile in biological applications.

    N-(2-Indolylethyl)benzamide: Similar structure but without the methoxy groups, potentially altering its reactivity and biological activity.

    4-Methoxy-N-(2-indolylethyl)benzamide: Similar but with fewer methoxy groups, affecting its chemical properties.

Uniqueness

3,4-Dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide is unique due to the presence of both methoxy groups and the indole moiety, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H22N2O4/c1-24-17-6-4-5-16-15(17)9-11-22(16)12-10-21-20(23)14-7-8-18(25-2)19(13-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23)

InChI Key

ZTRCDAFOEHEPGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3OC)OC

Origin of Product

United States

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